

Comparative Analysis of Kinase Inhibition by Pyrimidine Derivatives

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Compound of Interest

Compound Name: 5-Methoxypyrimidine-4,6-diamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various pyrimidine derivatives as kinase inhibitors, offering a valuable resource for researchers in oncology, immunology, and related fields. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous approved and investigational kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[1][2] This guide summarizes the inhibitory activities of several key pyrimidine-based compounds against a panel of cancer-relevant kinases, presents a generalized experimental protocol for assessing kinase inhibition, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrimidine derivatives against various kinases. Lower IC50 values indicate greater potency.



Compound Name/ID	Scaffold Type	Target Kinase	IC50 (nM)	Reference
Ibrutinib (3)	Pyrazolo[3,4- d]pyrimidine	ВТК	7.95	[1]
Compound 12	Pyrazolo[3,4- d]pyrimidine	ВТК	4.2	[1]
Compound 13	Pyrazolo[3,4- d]pyrimidine	ВТК	11.1	[1]
Ruxolitinib	Pyrazolo[3,4- d]pyrimidine	JAK1/JAK2	Approved Drug	[1]
Fedratinib	Pyrazolo[3,4- d]pyrimidine	JAK2	Approved Drug	[1]
Umbralisib (6)	Pyrazolo[3,4- d]pyrimidine	ΡΙ3Κδ/СΚ1ε	Phase III	[1]
Alisertib (MLN8237)	Aminopyrimidine	Aurora A	1.2	[3][4]
Barasertib (AZD1152)	Aminopyrimidine	Aurora B	0.37	[3][4]
ENMD-2076	Aminopyrimidine	Aurora A	14	[3][4]
AMG900	Aminopyrimidine	Aurora B	4	[3][4]
PF-03814735	Aminopyrimidine	Aurora A	0.8	[3][4]
BI2536	Diaminopyrimidin e	PLK1	0.83	[3][4]
BI6727 (Volasertib)	Diaminopyrimidin e	PLK1	0.87	[3][4]
Compound 38j	N-trisubstituted pyrimidine	Aurora A	7.1	[3][4]
Compound 38j	N-trisubstituted pyrimidine	Aurora B	25.7	[3][4]



Compound 41I	Nitroxide-labelled pyrimidine	Aurora A	9.3	[3]
Compound 41I	Nitroxide-labelled pyrimidine	Aurora B	2.8	[3]
Compound 1j	Pyrazolo[3,4- d]pyrimidine	Src	0.9	[5]
Compound 5k	Pyrrolo[2,3-d]pyrimidine	EGFR	79	[6][7]
Compound 5k	Pyrrolo[2,3-d]pyrimidine	Her2	40	[6][7]
Compound 5k	Pyrrolo[2,3-d]pyrimidine	VEGFR2	136	[6][7]
Compound 5k	Pyrrolo[2,3- d]pyrimidine	CDK2	204	[6][7]
Compound 16	Pyrimido[4,5- e]indolizine	TTK	0.9	[8]

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is described below. Specific details may vary depending on the kinase, substrate, and detection method.

Objective: To determine the concentration at which a pyrimidine derivative inhibits 50% of the activity (IC50) of a target kinase.

Materials:

- Recombinant Kinase: Highly purified (e.g., >98%).[9]
- Kinase Substrate: A peptide or protein that is a known substrate for the kinase.
- ATP (Adenosine Triphosphate): Co-factor for the kinase reaction.



- Kinase Buffer: Contains components such as MgCl2, and a buffering agent (e.g., HEPES) to maintain optimal pH and ionic strength.[9]
- Test Compounds: Pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO).
- Detection Reagents: Dependent on the assay format (e.g., radiolabeled ATP, antibodies for ELISA or TR-FRET, luminescent reagents for ADP detection).
- Microplates: 96-well or 384-well plates suitable for the detection instrument.
- Plate Reader: Capable of detecting radioactivity, fluorescence, luminescence, or absorbance, depending on the assay format.

Procedure:

- Compound Preparation: Prepare a serial dilution of the pyrimidine derivatives in the appropriate solvent.
- Reaction Mixture Preparation: In the wells of a microplate, add the kinase, the substrate, and the kinase buffer.
- Inhibitor Addition: Add the diluted pyrimidine derivatives to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (solvent only).
- Initiation of Kinase Reaction: Start the reaction by adding ATP.[10]
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C)
 for a specific period to allow the kinase reaction to proceed.
- Termination of Reaction: Stop the reaction using a suitable method, such as adding a stop solution (e.g., EDTA) or by heat inactivation.[10]
- Detection: Measure the kinase activity. The method of detection will vary:
 - Radiometric Assay: Measures the incorporation of radiolabeled phosphate from [y-³²P]ATP into the substrate.



- Luminescence-based Assay (e.g., ADP-Glo™): Quantifies the amount of ADP produced,
 which correlates with kinase activity.[11]
- Fluorescence/FRET-based Assays (e.g., TR-FRET): Use antibodies to detect the phosphorylated substrate.[12]
- ELISA: Uses an antibody to detect the phosphorylated substrate, which is then quantified using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

Data Analysis:

- Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

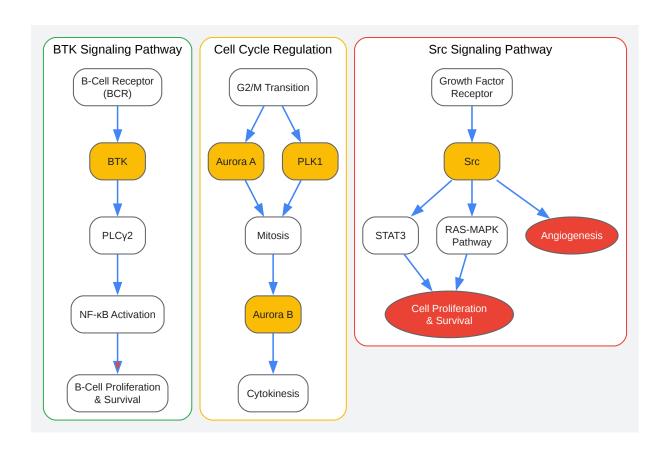
Below are diagrams illustrating key signaling pathways targeted by pyrimidine-based kinase inhibitors and a generalized workflow for a kinase inhibition assay.



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Caption: Generalized workflow for an in vitro kinase inhibition assay.





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Caption: Simplified signaling pathways involving key kinases targeted by pyrimidine derivatives.

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